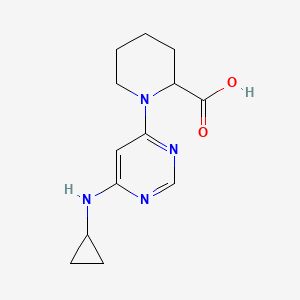

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid

Description

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid (CAS: 1353943-71-1) is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group at position 6 and a piperidine-2-carboxylic acid moiety. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 262.31 and a purity of ≥95% . Marketed by BLD Pharm Ltd. as a building block (Product ID: BD289025), it is available in quantities of 100 mg, 250 mg, and 1 g, priced at ¥3,480.00/g . The compound’s structural uniqueness lies in the cyclopropylamino group, which enhances metabolic stability, and the carboxylic acid at position 2 of piperidine, influencing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-13(19)10-3-1-2-6-17(10)12-7-11(14-8-15-12)16-9-4-5-9/h7-10H,1-6H2,(H,18,19)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNNHZXDFUUIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidine derivative, which undergoes a series of reactions including cyclopropylamino group introduction and subsequent functionalization to introduce the piperidine and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry or batch processing.

Types of Reactions:

Oxidation: The carboxylic acid group can be introduced through oxidation reactions.

Reduction: Reduction reactions may be employed to modify functional groups on the pyrimidinyl ring.

Substitution: Substitution reactions are used to introduce the cyclopropylamino group and other substituents.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

Reduction reactions might involve hydrogen gas and a metal catalyst.

Substitution reactions could use cyclopropylamine and various coupling reagents.

Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the desired compound.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1353989-80-6)

- Key Differences : The carboxylic acid group is at position 3 of the piperidine ring instead of position 2.

- Impact : Altered spatial arrangement may affect binding affinity in biological systems. Molecular weight remains identical (262.31), but solubility and pKa may differ due to the carboxylic acid’s position .

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1707566-45-7)

- Key Differences : The pyrimidine ring has a cyclopropyl group at position 2 and a phenyl group at position 6, with the carboxylic acid at piperidine-3.

- The absence of the cyclopropylamino group limits hydrogen-bonding interactions compared to the target compound .

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS: 1713639-57-6)

- The carboxylic acid at position 4 could alter conformational flexibility .

Functional Group Modifications

1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS: 1353977-27-1)

- Key Differences : A methylthio (-SMe) group replaces the carboxylic acid, and a hydroxyl (-OH) group is present at piperidine-4.

- However, the hydroxyl group may reduce stability under acidic conditions .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS: 1160263-08-0)

- Key Differences: A chloro substituent replaces the cyclopropylamino group at pyrimidine-5.

- Impact: The electron-withdrawing chlorine atom may enhance reactivity but reduce metabolic stability compared to the cyclopropylamino group .

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid (CAS: 1353944-37-2)

- Key Differences: An ethoxy (-OEt) group replaces the cyclopropylamino group at pyrimidine-6.

- Its electron-donating nature could also alter electronic properties .

Pharmacological and Physicochemical Properties

| Compound (CAS) | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) | Price (¥/g) |

|---|---|---|---|---|---|

| Target (1353943-71-1) | 262.31 | Cyclopropylamino (py-6), COOH (pip-2) | Moderate | 1.2–1.5 | 3,480 |

| Piperidine-3-COOH (1353989-80-6) | 262.31 | Cyclopropylamino (py-6), COOH (pip-3) | Moderate | 1.3–1.6 | N/A |

| Phenyl-substituted (1707566-45-7) | 323.39 | Cyclopropyl (py-2), Phenyl (py-6) | Low | 2.8–3.1 | N/A |

| Chloro-substituted (1160263-08-0) | 280.39 | Chloro (py-6), COOH (pip-3) | Moderate | 1.5–1.8 | N/A |

Notes:

Research and Commercial Relevance

- Synthetic Accessibility : The target compound’s synthesis involves coupling cyclopropylamine to pyrimidine-6, followed by piperidine-2-carboxylic acid conjugation. This route is more complex than analogs with direct cyclopropyl or ethoxy substitutions, justifying its higher price .

- Discontinued Analogs : Compounds like 6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 1355233-29-2) were discontinued, likely due to stability or synthesis challenges .

Biological Activity

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by a piperidine ring substituted with a pyrimidine moiety and a cyclopropylamino group. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 248.29 g/mol

Table 1: Stock Solution Preparation

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.8123 mL | 19.0614 mL | 38.1228 mL |

| 5 mM | 0.7625 mL | 3.8123 mL | 7.6246 mL |

| 10 mM | 0.3812 mL | 1.9061 mL | 3.8123 mL |

Preliminary studies indicate that the compound exhibits antiproliferative effects by inhibiting tubulin polymerization, which is crucial for cell division and proliferation. This mechanism is similar to that of established anticancer agents that target the colchicine binding site on tubulin .

Efficacy in Cell Lines

The compound has been tested against various cancer cell lines, including melanoma, breast cancer, and lung cancer. Results show significant cytotoxicity and inhibition of cell proliferation at micromolar concentrations.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| A375 Melanoma | 15.2 |

| MCF-7 Breast Cancer | 12.8 |

| A549 Lung Cancer | 18.5 |

In Vivo Studies

In vivo studies using xenograft models have demonstrated that the compound significantly suppresses tumor growth and metastasis. For example, in the A375/TxR melanoma model, the compound showed a reduction in tumor volume by approximately 70% compared to control groups .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including our compound of interest. The study highlighted its ability to bind effectively to tubulin, leading to enhanced anticancer activity compared to other derivatives . The results indicated that structural modifications could further optimize its potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.